5-amino-1-benzyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

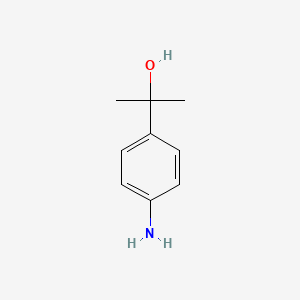

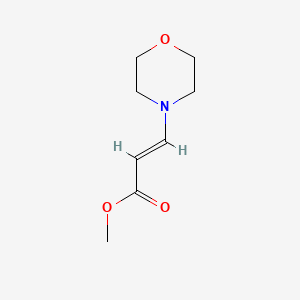

5-amino-1-benzyl-1H-pyrazole-4-carboxamide is a compound with the molecular formula C11H12N4O . It is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .

Synthesis Analysis

The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide involves various methods of preparation and chemical reactivity . It has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest . In one study, 5-amino-1H-pyrazole-4-carboxamide derivatives were designed, synthesized, and screened for antitumor activities .Molecular Structure Analysis

The molecular structure of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide consists of a pyrazole ring attached to a benzyl group and a carboxamide group . The molecular weight of the compound is 216.24 g/mol .Chemical Reactions Analysis

5-amino-1-benzyl-1H-pyrazole-4-carboxamide exhibits chemical reactivity that allows it to be used as a building block for the synthesis of polyfunctionalized heterocyclic compounds . It has been used in condensation reactions to form pyrazolines .Physical And Chemical Properties Analysis

5-amino-1-benzyl-1H-pyrazole-4-carboxamide has a molecular weight of 216.24 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 216.10111102 g/mol . The topological polar surface area is 86.9 Ų .Scientific Research Applications

Pan-FGFR Covalent Inhibitors for Cancer Treatment

5-amino-1-benzyl-1H-pyrazole-4-carboxamide: derivatives have been synthesized as novel pan-FGFR covalent inhibitors. These compounds target both wild-type and gatekeeper mutants of FGFRs, which are critical in various cancers. A representative compound demonstrated nanomolar activities against different FGFRs and suppressed the proliferation of lung and gastric cancer cells .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile synthetic building block in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. It’s used to construct poly-substituted and fused heterocyclic compounds, which are significant in pharmaceuticals and medicinal chemistry .

Adenosine Deaminase Inhibitors

Derivatives of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide have been designed as potential adenosine deaminase inhibitors. These inhibitors show promise in antitumor activities, highlighting the compound’s role in developing new cancer therapies .

Structure-Based Drug Design

The compound’s derivatives are used in structure-based drug design due to their ability to bind covalently with target proteins. This approach is particularly useful in designing drugs that can overcome resistance caused by mutations .

Development of Anticancer Drugs

The covalent binding feature of this compound’s derivatives makes them suitable for the development of anticancer drugs. They can be designed to target specific cancer-causing proteins, providing a new avenue for cancer drug development .

Biological Activity Profiling

Research into 5-amino-1-benzyl-1H-pyrazole-4-carboxamide derivatives includes profiling their biological activities. This involves studying their effects on various biological targets and pathways, which is essential for understanding their therapeutic potential .

Pharmaceutical Research

In pharmaceutical research, these compounds are explored for their potential to be developed into drugs that can treat a wide range of diseases, not limited to cancer. Their versatility in synthesis makes them valuable for creating a variety of pharmacologically active molecules .

Advanced Organic Synthesis Techniques

The compound is utilized in advanced organic synthesis techniques, such as one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. These methods are crucial for efficient and innovative drug synthesis .

Mechanism of Action

Target of Action

The primary target of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in clinic . The compound also exhibits adenosine deaminase inhibitory potency .

Mode of Action

5-amino-1-benzyl-1H-pyrazole-4-carboxamide has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . It irreversibly binds to FGFR1 .

Biochemical Pathways

The aberrant activation of FGFRs plays a critical role in various cancers . The compound, by inhibiting FGFRs, can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .

Pharmacokinetics

Its molecular weight is 21624 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-1-benzylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTZUUPRPOFTPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429004 |

Source

|

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56156-22-0 |

Source

|

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.